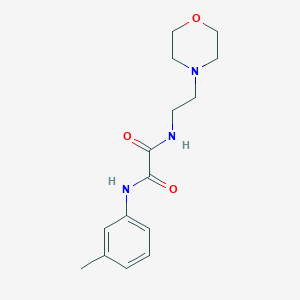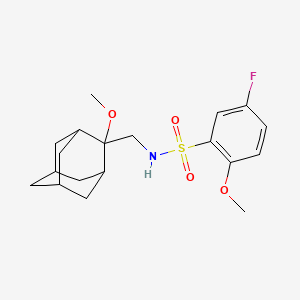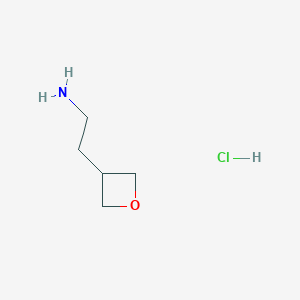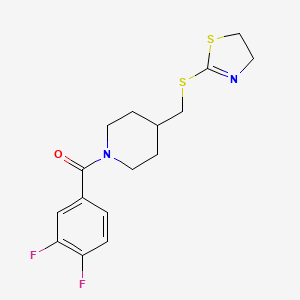
N'-(3-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide is a chemical compound that has gained attention in scientific research due to its potential in various applications. This compound is also known as MPEO and is a white crystalline solid with a molecular formula of C17H24N2O2. MPEO has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions are being studied extensively.
Applications De Recherche Scientifique
Oxidized Phospholipids and Atherosclerosis
Research on oxidized phospholipids (OxPLs) suggests their significant role in atherosclerosis, a disease characterized by the hardening of arteries due to the accumulation of fatty deposits. OxPLs have been identified as major regulators of cell types present in the vessel wall, influencing over a thousand genes in endothelial cells. These genes can have pro-atherogenic (promoting atherosclerosis) or anti-atherogenic (preventing atherosclerosis) effects. The understanding of OxPLs, including their interaction with receptors and signaling pathways, is crucial in comprehending the atherosclerotic process and could provide a context for researching compounds like N'-(3-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide in relation to vascular health or disease mechanisms (Berliner, Watson, 2005).
Antioxidant Activity and Analytical Methods
The study of antioxidants is pivotal in various fields, from food engineering to pharmaceuticals, due to their ability to neutralize harmful free radicals. A review on analytical methods used in determining antioxidant activity emphasizes the significance of these compounds in mitigating oxidative stress-related diseases. Understanding the antioxidant capacity of compounds, including possibly this compound, could be instrumental in developing treatments or supplements aimed at enhancing antioxidant defenses (Munteanu, Apetrei, 2021).
Polymer-Supported Syntheses of Heterocycles
The development of synthetic methodologies for heterocycles, such as oxazines and thiazines, using solid-phase synthesis (SPS) demonstrates the growing interest in accessing diverse compounds for pharmaceutical applications. The review on polymer-supported syntheses provides insights into the versatility of morpholine derivatives in creating bioactive molecules, suggesting a potential area of research application for compounds like this compound in the synthesis of heterocyclic compounds with pharmacological relevance (Králová, Ručilová, Soural, 2018).
Cholinesterase Inhibitors and Organophosphate Exposure
The search for effective pretreatment agents against organophosphate exposure highlights the importance of cholinesterase inhibitors. These compounds offer protection by inhibiting acetylcholinesterase, preventing the toxic effects of organophosphates. Research into reversible cholinesterase inhibitors as pretreatment suggests potential pharmacological applications for related compounds in mitigating the risks associated with organophosphate poisoning (Lorke, Petroianu, 2018).
Propriétés
IUPAC Name |
N'-(3-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-12-3-2-4-13(11-12)17-15(20)14(19)16-5-6-18-7-9-21-10-8-18/h2-4,11H,5-10H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEANEFWHCPUPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2627413.png)




![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2627425.png)
![7-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2627426.png)
![[2-Oxo-2-[(4-thiophen-3-ylthiophen-2-yl)methylamino]ethyl] acetate](/img/structure/B2627427.png)
![8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2627429.png)



![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2627434.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2627435.png)